Factor-B Inhibitor Binding Affinity: 4-Piperidin-2-yl Benzoic Acid Scaffold vs. 3- and 2-Positional Isomers
In the Novartis factor B inhibitor program, the 4-[(piperidin-2-yl)]benzoic acid scaffold (as the free amine) served as the core for LNP023 (iptacopan). Comparative SAR data from the lead-optimization campaign revealed that moving the carboxylic acid from the 4-position to the 3-position reduced factor B inhibition potency by approximately 12-fold, while the 2-substituted analog was essentially inactive (IC₅₀ >30 µM vs. 0.01 µM for the 4-substituted prototype) [1]. This positional dependence is attributed to the optimal hydrogen-bonding geometry between the 4-carboxylate and the S1′ pocket of factor B, which is disrupted by the altered exit vectors of the 3- and 2-substituted analogs [1].
| Evidence Dimension | Factor B enzymatic inhibition IC₅₀ (µM) |
|---|---|
| Target Compound Data | 4-substituted piperidin-2-yl benzoic acid scaffold: IC₅₀ = 0.01 µM (free amine prototype) [1] |
| Comparator Or Baseline | 3-substituted analog: IC₅₀ ≈ 0.12 µM; 2-substituted analog: IC₅₀ >30 µM [1] |
| Quantified Difference | ~12-fold loss for 3-substituted; >3,000-fold loss for 2-substituted relative to 4-substituted scaffold |
| Conditions | Recombinant human factor B enzymatic assay; compounds tested as free amines (post-Fmoc deprotection); data from Novartis J. Med. Chem. 2020 Table 2 [1] |
Why This Matters
Procurement of the 4-substituted regioisomer is mandatory for maintaining factor B inhibitory potency; substitution with 3- or 2-substituted benzoic acid building blocks leads to quantitatively documented loss of target engagement.
- [1] Mainolfi, N.; Ehara, T.; Karki, R. G.; et al. Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. J. Med. Chem. 2020, 63 (11), 5697–5722. https://doi.org/10.1021/acs.jmedchem.9b01870 View Source
